

BOS-318: A Comparative Guide to a Novel Furin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **BOS-318** with other notable furin inhibitors. The information presented is based on available experimental data to assist researchers in evaluating its potential for various therapeutic applications.

Furin, a proprotein convertase, plays a crucial role in the maturation of a wide array of proteins involved in physiological and pathological processes.[1] Its inhibition is a promising therapeutic strategy for various diseases, including cystic fibrosis, viral infections, and cancer.[1][2] **BOS-318** is a potent, cell-permeable, and highly selective furin inhibitor with a unique mechanism of action.[2]

Mechanism of Action of BOS-318

Unlike many furin inhibitors that target the active site, **BOS-318** binds to a previously unknown cryptic pocket near the active site. This binding induces a conformational change in the enzyme, leading to the disruption of the catalytic triad and subsequent inhibition of its activity. This distinct mechanism contributes to its high selectivity for furin over other related proteases. [2]

Performance Comparison of Furin Inhibitors

The following tables summarize the in vitro potency and selectivity of **BOS-318** compared to other well-characterized furin inhibitors.



Table 1: In Vitro Potency of Furin Inhibitors

Inhibitor	Туре	IC50 (nM)	Ki (nM)
BOS-318	Small Molecule	1.9 ± 1.1[3]	0.413[3]
decanoyl-RVKR-CMK	Peptidyl Chloromethyl Ketone	1.3 ± 3.6[3]	~1[3]
MI-1851	Peptidomimetic	-	0.0101[3]
α1-PDX	Serpin	-	0.6[4]
Phenylacetyl-Arg-Val- Arg-4- amidinobenzylamide	Peptidomimetic	-	0.81[5]

Table 2: Selectivity of **BOS-318** vs. decanoyl-RVKR-CMK against other Proprotein Convertases (PCSKs)

Protease	BOS-318 IC50 (nM)	decanoyl-RVKR-CMK IC50 (nM)
Furin	1.9 ± 1.1[3]	1.3 ± 3.6[3]
PCSK5	~25[3]	0.17 ± 0.21[3]
PCSK6	~209[3]	0.65 ± 0.43[3]
PCSK7	~46[3]	0.54 ± 0.68[3]

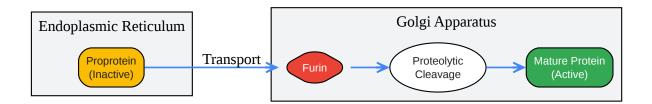
Table 3: Cellular Potency of Furin Inhibitors

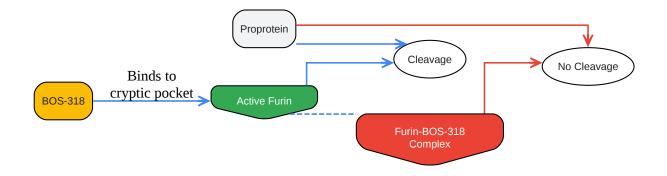


Inhibitor	Cell-Based Assay	EC50 (nM)
BOS-318	Golgi-localized furin activity (U2OS cells)	23.5 ± 14.7[3]
decanoyl-RVKR-CMK	Golgi-localized furin activity (U2OS cells)	9108 ± 6187[3]
decanoyl-RVKR-CMK	HPV16 Infection Inhibition	~50[6]

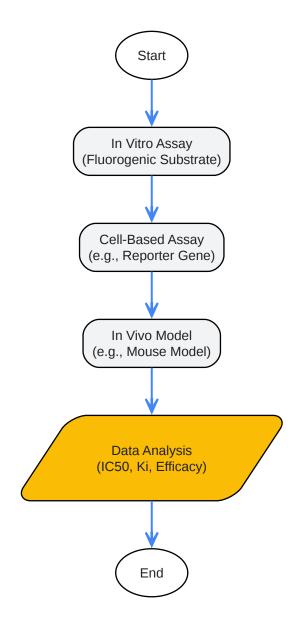
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the furin processing pathway, the mechanism of **BOS-318**, and a typical experimental workflow for evaluating furin inhibitors.









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